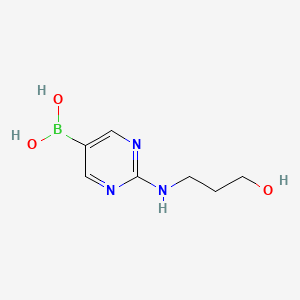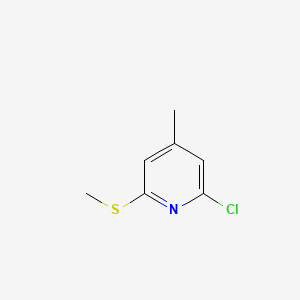
2-Chloro-4-methyl-6-(methylthio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-methyl-6-(methylthio)pyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with chlorine, methyl, and methylthio groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-6-(methylthio)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-methylpyridine with methylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained at around 10°C to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods often focus on minimizing waste and energy consumption while maximizing the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-methyl-6-(methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium carbonate, and various nucleophiles are commonly used.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-methyl-6-(methylthio)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-methyl-6-(methylthio)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-methylpyridine: Lacks the methylthio group, making it less versatile in certain chemical reactions.
4-Chloro-2-(methylthio)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and reactivity.
Uniqueness
2-Chloro-4-methyl-6-(methylthio)pyridine is unique due to the presence of both chlorine and methylthio substituents on the pyridine ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C7H8ClNS |
|---|---|
Molekulargewicht |
173.66 g/mol |
IUPAC-Name |
2-chloro-4-methyl-6-methylsulfanylpyridine |
InChI |
InChI=1S/C7H8ClNS/c1-5-3-6(8)9-7(4-5)10-2/h3-4H,1-2H3 |
InChI-Schlüssel |
DFFAMCONURIWJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1)Cl)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





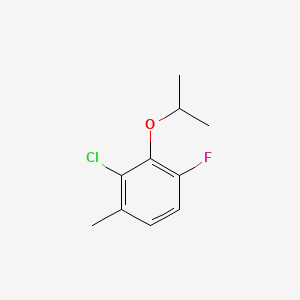
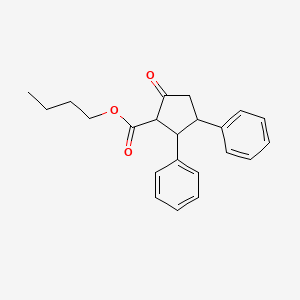
![3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14023259.png)

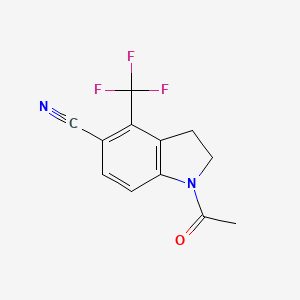
![(5'R,8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[A]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2H)-one](/img/structure/B14023263.png)
![Dimethyl (2Z,3Z)-2,3-bis(benzo[1,3]dioxol-5-ylmethylidene)butanedioate](/img/structure/B14023277.png)
![Methyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14023278.png)
![2-[8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B14023279.png)
